molecular formula C5H2ClF3N2O2 B1616396 5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione CAS No. 85730-40-1

5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione

Cat. No. B1616396
CAS RN: 85730-40-1
M. Wt: 214.53 g/mol
InChI Key: RKDONZJWZMILTF-UHFFFAOYSA-N
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Description

5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione, also known as CF3-PyD, is a pyrimidine derivative that has been widely studied in scientific research. This compound has shown potential in various applications, including as a synthetic intermediate and as a potential drug candidate.

Scientific Research Applications

Synthesis and Functionalization

5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione serves as a foundational compound for generating metal-bearing and trifluoromethyl-substituted pyrimidines. It is involved in reactions that produce carboxylic acids through halogen/metal permutation and carboxylation, showcasing its versatility in organic synthesis. The compound's reactivity is highlighted by its ability to undergo transformations with various nucleophiles, leading to diverse functionalized pyrimidines, pivotal for further pharmaceutical and agrochemical developments (Schlosser, Lefebvre, & Ondi, 2006).

Structural Characterization and Complex Formation

The compound's interactions with iodine have been explored, demonstrating its capacity to form complexes with significant structural integrity. These studies provide insights into the compound's behavior and its potential applications in designing new materials or drugs with specific properties (Chernov'yants, Burykin, Starikova, Erofeev, 2011).

Inhibition of Gene Expression

In pharmacological research, derivatives of 5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione have been investigated for their ability to inhibit NF-kappaB and AP-1 gene expression. These studies are crucial for understanding the compound's potential in developing treatments for diseases where these transcription factors play a key role (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).

Synthesis of Analogues and Derivatives

Research has also focused on synthesizing analogues and derivatives of 5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione, such as trifluoromethylated analogues of 4,5‐dihydroorotic acid. These studies are indicative of the compound's role in developing novel molecules with potential therapeutic applications, particularly in the field of medicinal chemistry (Sukach, Resetnic, Tkachuk, Lin, Kortz, Vovk, & Röschenthaler, 2015).

properties

IUPAC Name

5-chloro-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O2/c6-1-2(5(7,8)9)10-4(13)11-3(1)12/h(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDONZJWZMILTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289012
Record name 5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione

CAS RN

85730-40-1
Record name NSC58566
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione
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5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione
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5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione
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Reactant of Route 6
5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione

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